

An In-depth Technical Guide to m-PEG3-OH: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	m-PEG3-OH	
Cat. No.:	B1677429	Get Quote

Introduction

m-PEG3-OH, chemically known as 2-(2-(2-methoxyethoxy)ethoxy)ethanol, is a monodisperse, short-chain polyethylene glycol (PEG) derivative.[1][2] It consists of a triethylene glycol backbone with one terminal hydroxyl (-OH) group and the other capped with a methoxy (-OCH3) group.[3][4] This structure provides a unique combination of hydrophilicity, biocompatibility, and a reactive handle for chemical modification.[5][6] Consequently, m-PEG3-OH is a crucial building block and linker molecule in biomedical research and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of therapeutic molecules.[7][8] This guide provides a comprehensive overview of its structure, physicochemical properties, and key applications, complete with experimental protocols and workflow diagrams.

Chemical Structure and Identity

The fundamental structure of **m-PEG3-OH** features a chain of three repeating ethylene glycol units, providing flexibility and water solubility. One end of the chain is terminated by a stable methoxy group, which prevents unwanted reactivity, while the other end possesses a primary alcohol (hydroxyl group) that serves as a versatile point for chemical conjugation.[4][5]

- IUPAC Name: 2-[2-(2-methoxyethoxy)ethoxy]ethanol[2]
- Synonyms: Triethylene glycol monomethyl ether, Methyl triethylene glycol,
 Methoxytriglycol[2][4][9][10]



CAS Number: 112-35-6[7][9][11]

Molecular Formula: C₇H₁₆O₄[9][11][12]

SMILES: COCCOCCOCCO[2][7][13]

Physicochemical and Technical Properties

The properties of **m-PEG3-OH** make it a highly valuable reagent in bioconjugation and drug delivery applications. Its liquid form at room temperature, high water solubility, and defined chain length are key advantages. A summary of its quantitative data is presented below.

Property	Value	Reference(s)
Molecular Weight	164.20 g/mol	[7][11][12][13]
Appearance	Colorless to light yellow liquid	[4][7][12]
Density	1.0 - 1.0494 g/cm³ at 25 °C	[7][10][11]
Boiling Point	233.9 ± 20.0 °C at 760 mmHg	[11]
Melting Point	-44 to -45 °C	[4][11]
Flash Point	95.3 ± 21.8 °C	[11]
Refractive Index	1.427 - 1.439 at 20 °C	[4][11]
Solubility	Soluble in water, DMSO, DCM, DMF, and most organic solvents	[3][6][7][14]
Purity	≥95% - 99.86% (Commercial Grades)	[9][12][13]
Storage Conditions	Store at -20°C for long-term (years); 4°C for short-term	[7][12]

Applications in Drug Development: PROTAC Linkers

A primary application of **m-PEG3-OH** is as a foundational piece for constructing linkers used in Proteolysis Targeting Chimeras (PROTACs).[7][11] PROTACs are heterobifunctional molecules



that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8]

The linker component, for which **m-PEG3-OH** is a precursor, is critical for a PROTAC's efficacy. It influences:

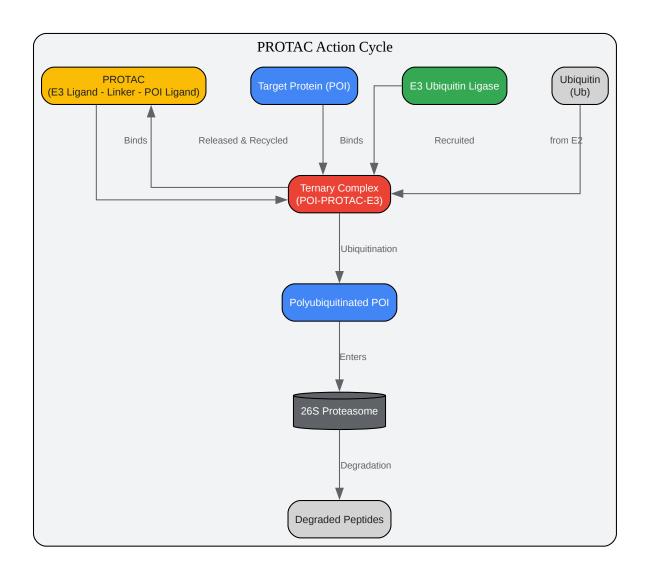
- Optimal Spacing: The linker's length and flexibility, provided by the PEG chain, are crucial for the successful formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[8]
- Solubility and Pharmacokinetics: The inherent hydrophilicity of the PEG chain enhances the
 aqueous solubility of the often large and hydrophobic PROTAC molecule.[5][8] This can
 significantly improve the drug's absorption, distribution, metabolism, and excretion (ADME)
 properties.[8]

The terminal hydroxyl group of **m-PEG3-OH** is not typically used for direct conjugation in this context. Instead, it is first "activated"—often by converting it into a better leaving group like a mesylate (OMs), tosylate (OTs), or by functionalizing it with a carboxylic acid or amine—to facilitate robust covalent bond formation with the E3 ligase ligand or the target protein ligand.[1] [15]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The diagram below illustrates the catalytic mechanism by which a PROTAC molecule, featuring a linker derived from a precursor like **m-PEG3-OH**, induces the degradation of a target Protein of Interest (POI).





Click to download full resolution via product page

PROTAC-mediated protein degradation pathway.

Experimental Protocol: Activation of m-PEG3-OH via Mesylation



To be used as a linker, the terminal hydroxyl group of **m-PEG3-OH** is often converted into a mesylate (m-PEG3-OMs), which is an excellent leaving group for subsequent nucleophilic substitution reactions.[1] The following protocol details this critical activation step.

Objective: To synthesize 2-[2-(2-methoxyethoxy)ethoxy]ethyl methanesulfonate (m-PEG3-OMs) from **m-PEG3-OH**.

Materials:

- m-PEG3-OH (1 equivalent)
- Methanesulfonyl chloride (MsCl, 2.1 eq.)[1]
- Triethylamine (Et₃N, 1.33 eq.)[1]
- Anhydrous Dichloromethane (CH2Cl2)[1]
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Oven-dried round-bottom flask and standard laboratory glassware
- · Magnetic stirrer and stirring bar
- · Ice-salt bath

Procedure:

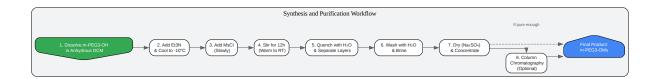
- Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve **m-PEG3-OH** (1 eq.) in anhydrous dichloromethane.[1]
- Addition of Base: Add triethylamine (1.33 eq.) to the solution.[1]
- Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.[1]



- Addition of Mesylating Agent: While stirring, slowly add methanesulfonyl chloride (2.1 eq.) to the cooled solution.[1]
- Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.[1]
- Work-up: Quench the reaction by adding deionized water. Separate the organic layer.
- Extraction: Wash the organic layer sequentially with deionized water (3x) and then with brine (3x).[1]
- Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent using a rotary evaporator to yield the crude m-PEG3-OMs product.[1]
- Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.[1]

Experimental Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification of m-PEG3-OMs from **m-PEG3-OH**.



Click to download full resolution via product page

Workflow for the synthesis of m-PEG3-OMs.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. Triethylene glycol monomethyl ether | C7H16O4 | CID 8178 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. TRIETHYLENE GLYCOL MONOMETHYL ETHER | 112-35-6 [chemicalbook.com]
- 5. m-PEG3-(CH2)3-alcohol | CAS: 100688-48-0 | AxisPharm [axispharm.com]
- 6. m-PEG3-acid, 209542-49-4 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. mPEG3-OH | CAS:112-35-6 | Biopharma PEG [biochempeg.com]
- 10. chembk.com [chembk.com]
- 11. m-PEG3-OH | CAS#:112-35-6 | Chemsrc [chemsrc.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. chemscene.com [chemscene.com]
- 14. METHOXYTRIGLYCOL Ataman Kimya [atamanchemicals.com]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to m-PEG3-OH: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677429#what-is-the-structure-of-m-peg3-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com